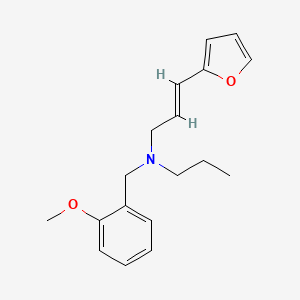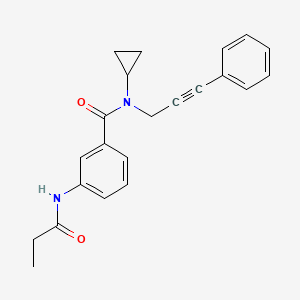![molecular formula C19H24N6 B5904620 1-[(5-methyl-1H-pyrazol-4-yl)methyl]-4-[(4-phenyl-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B5904620.png)
1-[(5-methyl-1H-pyrazol-4-yl)methyl]-4-[(4-phenyl-1,2,4-triazol-3-yl)methyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-methyl-1H-pyrazol-4-yl)methyl]-4-[(4-phenyl-1,2,4-triazol-3-yl)methyl]piperidine is a complex organic compound that features both pyrazole and triazole rings. These heterocyclic structures are known for their significant biological activities and are often found in various pharmacologically active compounds.
Vorbereitungsmethoden
The synthesis of 1-[(5-methyl-1H-pyrazol-4-yl)methyl]-4-[(4-phenyl-1,2,4-triazol-3-yl)methyl]piperidine involves multiple steps, typically starting with the preparation of the pyrazole and triazole intermediates. These intermediates are then coupled through a series of reactions to form the final compound. Common synthetic routes include:
Step 1: Synthesis of the pyrazole intermediate by reacting 5-methyl-1H-pyrazole with a suitable alkylating agent.
Step 2: Preparation of the triazole intermediate by reacting 4-phenyl-1,2,4-triazole with a suitable alkylating agent.
Step 3: Coupling of the pyrazole and triazole intermediates with piperidine under specific reaction conditions to form the final compound.
Industrial production methods typically involve optimizing these steps to achieve high yields and purity, often using automated synthesis equipment and stringent quality control measures.
Analyse Chemischer Reaktionen
1-[(5-methyl-1H-pyrazol-4-yl)methyl]-4-[(4-phenyl-1,2,4-triazol-3-yl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole or triazole rings are replaced with other groups using appropriate reagents and conditions.
Wissenschaftliche Forschungsanwendungen
1-[(5-methyl-1H-pyrazol-4-yl)methyl]-4-[(4-phenyl-1,2,4-triazol-3-yl)methyl]piperidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[(5-methyl-1H-pyrazol-4-yl)methyl]-4-[(4-phenyl-1,2,4-triazol-3-yl)methyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-[(5-methyl-1H-pyrazol-4-yl)methyl]-4-[(4-phenyl-1,2,4-triazol-3-yl)methyl]piperidine can be compared with other similar compounds, such as:
- 1-[(5-methyl-1H-pyrazol-4-yl)methyl]-4-[(4-phenyl-1,2,3-triazol-3-yl)methyl]piperidine
- 1-[(5-methyl-1H-pyrazol-4-yl)methyl]-4-[(4-phenyl-1,2,4-triazol-5-yl)methyl]piperidine
These compounds share similar structural features but may exhibit different biological activities and properties, highlighting the uniqueness of this compound.
Eigenschaften
IUPAC Name |
1-[(5-methyl-1H-pyrazol-4-yl)methyl]-4-[(4-phenyl-1,2,4-triazol-3-yl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6/c1-15-17(12-20-22-15)13-24-9-7-16(8-10-24)11-19-23-21-14-25(19)18-5-3-2-4-6-18/h2-6,12,14,16H,7-11,13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOWDRPXYRDGEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CN2CCC(CC2)CC3=NN=CN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-isopropyl-2-(1-propylpiperidin-4-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5904543.png)
![2-{4-[3-(1,2-oxazinan-2-yl)propanoyl]piperazin-1-yl}nicotinonitrile](/img/structure/B5904547.png)
![4-{[(2-chlorobenzyl)thio]acetyl}thiomorpholine 1,1-dioxide](/img/structure/B5904553.png)


![N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-4-phenoxybutanamide](/img/structure/B5904592.png)
![(2,6-dimethylquinolin-3-yl)-[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]methanone](/img/structure/B5904604.png)
![3-({methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amino}methyl)benzonitrile](/img/structure/B5904605.png)

![N-[(2,4-dimethoxypyrimidin-5-yl)methyl]-N-methyl-1-(4-methylpyridin-2-yl)propan-2-amine](/img/structure/B5904616.png)
![2-(1-{[1-(4-butylphenyl)-1H-pyrazol-4-yl]methyl}-3-oxopiperazin-2-yl)-N-methylacetamide](/img/structure/B5904626.png)
![1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-[(3,5-dimethyl-1-propyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5904634.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-1-(1H-pyrazol-1-yl)propan-2-amine](/img/structure/B5904643.png)
